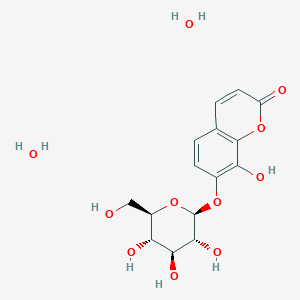
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is a complex organic compound that belongs to the class of flavonoids. It is known for its various biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chromen-2-one core and a glycosidic linkage to a tetrahydro-2H-pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate typically involves multiple steps. One common approach is the glycosylation of a chromen-2-one derivative with a suitably protected sugar moiety. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of biocatalysts or enzymatic methods can also be explored to achieve higher yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. The specific molecular targets may include enzymes involved in inflammation, cancer cell proliferation, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Diosmetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin: Another flavonoid known for its anticancer and anti-inflammatory effects.
Quercetin: A well-studied flavonoid with a wide range of biological activities.
Uniqueness
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H20O11 |
|---|---|
Peso molecular |
376.31 g/mol |
Nombre IUPAC |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;dihydrate |
InChI |
InChI=1S/C15H16O9.2H2O/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19;;/h1-4,8,10,12-13,15-16,18-21H,5H2;2*1H2/t8-,10-,12+,13-,15-;;/m1../s1 |
Clave InChI |
YYYNCQHRVSUYJO-XXCTZJGPSA-N |
SMILES isomérico |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O.O |
SMILES canónico |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
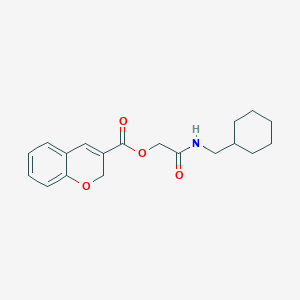
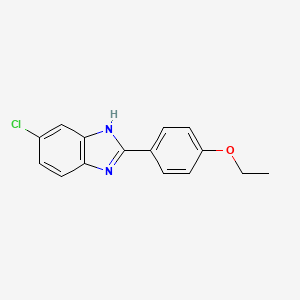

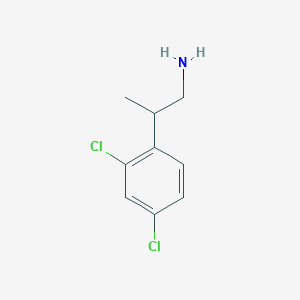

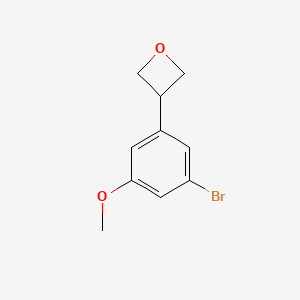

![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
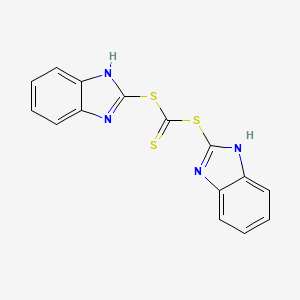

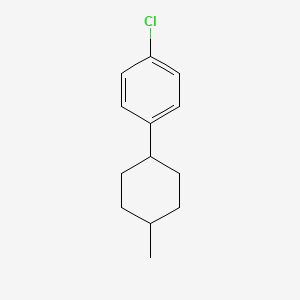
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
